molecular formula C10H7NO2S B6366333 6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95% CAS No. 1261941-36-9

6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95%

Cat. No. B6366333
CAS RN: 1261941-36-9
M. Wt: 205.23 g/mol
InChI Key: CROVCHRKKZCGBJ-UHFFFAOYSA-N
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Description

6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95% (6-FTHP-2-OH) is a chemical compound with a wide range of applications in scientific research. It has been used in the synthesis of various molecules, as a biological probe, and as a catalyst in organic reactions. 6-FTHP-2-OH has been studied extensively in the laboratory, and its structure and properties are well-known.

Mechanism of Action

The mechanism of action of 6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95% is not fully understood. However, it is known that the compound binds to proteins, which alters their structure and function. It is also known that the compound can act as a catalyst in organic reactions, and that it can interact with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95% are not fully understood. However, it is known that the compound binds to proteins, which alters their structure and function. It is also known that the compound can act as a catalyst in organic reactions, and that it can interact with other molecules to form new compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95% in laboratory experiments include its high purity and yield, its low cost, and its wide range of applications. The main limitation of using 6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95% is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95%. These include further investigation into its mechanism of action, the development of new synthetic methods for the preparation of the compound, and the exploration of new applications for the compound in scientific research. Additionally, further research could be conducted into the biochemical and physiological effects of 6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95%, as well as its potential toxicity.

Synthesis Methods

6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95% can be synthesized by the reaction of 5-formylthiophene-2-carboxylic acid with hydroxypyridine in the presence of a catalytic amount of acetic acid. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is purified by column chromatography. The yield of 6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95% is typically 95%, and the purity is typically greater than 99%.

Scientific Research Applications

6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95% has been used extensively in scientific research. It has been used as a biological probe, as a catalyst in organic reactions, and as a starting material for the synthesis of various molecules. 6-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95% has been used to study the structure and properties of proteins, to investigate the effects of drugs on cells, and to study the mechanism of action of enzymes.

properties

IUPAC Name

5-(6-oxo-1H-pyridin-2-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-6-7-4-5-9(14-7)8-2-1-3-10(13)11-8/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROVCHRKKZCGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682688
Record name 5-(6-Oxo-1,6-dihydropyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261941-36-9
Record name 2-Thiophenecarboxaldehyde, 5-(1,6-dihydro-6-oxo-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261941-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(6-Oxo-1,6-dihydropyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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